molecular formula C16H24ClNO B14496071 3-(2-Methoxyphenyl)quinolizidine hydrochloride CAS No. 63716-72-3

3-(2-Methoxyphenyl)quinolizidine hydrochloride

Katalognummer: B14496071
CAS-Nummer: 63716-72-3
Molekulargewicht: 281.82 g/mol
InChI-Schlüssel: LKCPBYIXEUXJLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Methoxyphenyl)quinolizidine hydrochloride is a chemical compound that belongs to the class of quinolizidine alkaloids. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a quinolizidine ring system with a methoxyphenyl substituent, making it a unique and interesting molecule for research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)quinolizidine hydrochloride typically involves the formation of the quinolizidine ring system followed by the introduction of the methoxyphenyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable amine with a ketone or aldehyde can lead to the formation of the quinolizidine ring. The methoxyphenyl group can then be introduced through a substitution reaction using a methoxyphenyl halide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Methoxyphenyl)quinolizidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinolizidine N-oxides, while reduction can yield the corresponding alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-(2-Methoxyphenyl)quinolizidine hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(2-Methoxyphenyl)quinolizidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system . The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

3-(2-Methoxyphenyl)quinolizidine hydrochloride can be compared with other quinolizidine alkaloids such as lupinine and cytisine. These compounds share a similar quinolizidine ring system but differ in their substituents and biological activities. For example:

Eigenschaften

CAS-Nummer

63716-72-3

Molekularformel

C16H24ClNO

Molekulargewicht

281.82 g/mol

IUPAC-Name

3-(2-methoxyphenyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine;hydrochloride

InChI

InChI=1S/C16H23NO.ClH/c1-18-16-8-3-2-7-15(16)13-9-10-14-6-4-5-11-17(14)12-13;/h2-3,7-8,13-14H,4-6,9-12H2,1H3;1H

InChI-Schlüssel

LKCPBYIXEUXJLQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1C2CCC3CCCCN3C2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.